4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid
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Overview
Description
“4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid” is a chemical compound with the CAS Number: 2305251-72-1 . It has a molecular weight of 212.25 . The IUPAC name for this compound is (3aR,4R,5S,7S,7aS)-2,2-dimethylhexahydro-4,7-methanobenzo[d][1,3]dioxole-5-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16O4/c1-11(2)14-8-5-3-6(9(8)15-11)7(4-5)10(12)13/h5-9H,3-4H2,1-2H3,(H,12,13) . This code can be used to generate the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis Applications
- Synthesis of Complex Compounds: The compound has been utilized in the synthesis of dimethyl tetracyclo[5.2.1.02,6.03,8]decane-7,8-dicarboxylate, a key step in the formation of complex cyclic structures (Camps et al., 1985).
Polymer Chemistry
- Development of New Polymers: In polymer chemistry, this compound is involved in the creation of new materials, such as the synthesis of cardo polyamides containing tricyclo[5.2.1.02,6]decane groups, showing potential in advanced polymer design (Liaw et al., 2000).
Medicinal Chemistry
- Precursor for Biologically Active Products: It serves as a precursor for synthesizing biologically active natural products, showing versatility in medicinal chemistry (Hamada et al., 2009).
Organic Chemistry Reactions
- Role in Organic Reactions: This compound has been studied in various organic reactions, including its utilization in Lewis acid-promoted reactions and its involvement in the formation of cyclic and dimeric molecules (McCulloch et al., 1981).
Molecular Synthesis
- Facilitating Complex Molecular Synthesis: It aids in the synthesis of complex molecules, such as in the creation of various derivatives through amination processes (Thies et al., 1985).
Safety and Hazards
Properties
IUPAC Name |
4,4-dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-11(2)14-8-5-3-6(9(8)15-11)7(4-5)10(12)13/h5-9H,3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFOLCCJKRLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3CC(C2O1)C(C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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